meso-1,2-Dibromo-1,2-diphenylethane: Procurement, Purity, and Physicochemical Baseline for Research and Industrial Application
meso-1,2-Dibromo-1,2-diphenylethane (CAS 13440-24-9), also known as meso-stilbene dibromide, is a vicinal dibromide belonging to the stilbene class of organic compounds . It is a white to light yellow crystalline solid with a molecular weight of 340.06 g/mol . The compound is synthesized via anti-addition of bromine to trans-stilbene [1] and is commercially available with a typical purity specification of ≥97% . It undergoes electrochemical dehalogenation in acetonitrile and is reduced by electrogenerated C60³⁻ . Its defining structural feature is the meso configuration, which renders the molecule achiral despite possessing two stereocenters and establishes a unique solid-state packing motif compared to its diastereomers [2].
Stereochemical probe for electron-transfer and debromination mechanism studies
Model substrate for electrochemical dehalogenation and mediator selectivity evaluation
Crystalline solid for crystal engineering and solid-state packing analysis
Benchmark compound in electron-transfer catalysis research (e.g., viologen-grafted membranes)
[1] Vieira, A. J. S. C. Preparation of Meso-1,2-Dibromo-1,2-diphenylethane. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom; Afonso, C. A. M., et al., Eds.; The Royal Society of Chemistry, 2016; pp 226-228. View Source
[2] Moers, F. G.; Smits, J. M. M.; Beurskens, P. T.; Thuring, J. W.; Zwanenburg, B. J. Chem. Crystallogr. 1995, 25 (7), 429-432. View Source
Why Generic Substitution of meso-1,2-Dibromo-1,2-diphenylethane with Racemic or Enantiopure Analogs Fails in Stereoselective and Solid-State Applications
meso-1,2-Dibromo-1,2-diphenylethane cannot be substituted with its racemic (dl) mixture or enantiopure stereoisomers due to fundamental differences in physical properties, reaction stereochemistry, and configurational stability. The meso isomer exhibits a melting point of 241 °C (dec.), which is more than 100 °C higher than the racemic mixture (113-114 °C), reflecting drastically different crystal packing and thermodynamic stability [1]. Furthermore, the stereochemical outcome of dehalogenation and reduction reactions is highly sensitive to the starting isomer; both meso- and dl- isomers yield ~100% trans-stilbene under specific electrochemical conditions [2], but the mechanistic pathways and intermediate energetics diverge significantly. Critically, enantiopure D- and L-1,2-dibromo-1,2-diphenylethane undergo stereospecific dyotropic racemization in non-polar media without crossover to the meso isomer, demonstrating that the meso form is a distinct, non-interconvertible species under these conditions [3]. Therefore, substituting the meso compound with a racemic or enantiopure variant will lead to irreproducible melting points, altered solid-state behavior, and potentially different reaction stereoselectivity, compromising experimental fidelity.
Thermal mismatchMelting point and solid-state behavior may differ markedly from racemic or enantiopure analogs.
Pathway shiftReduction stereochemistry and mediator selectivity may not transfer directly from diastereomeric mixtures.
Configurational lockNo interconversion between meso and enantiomers under thermal, non-polar conditions; may require dedicated procurement.
[1] Chegg. Electrophilic addition reactions: bromination of cis and trans-stilbene. Post-Lab Question data: (±)-1,2-dibromo-1,2-diphenylethane mp 113-114 °C; meso-1,2-dibromo-1,2-diphenylethane mp 236-237 °C. View Source
[2] Cockerill, A. F.; McKeon, M. G. Stereoselective reduction of meso- and dl-1,2-dibromo-1,2-diphenylethane at the mercury electrode. J. Electroanal. Chem. 1974. View Source
[3] Braddock, D. C.; Roy, D.; Lenoir, D.; Moore, E.; Rzepa, H. S.; Wu, J. I.-C.; Schleyer, P. v. R. Verification of stereospecific dyotropic racemisation of enantiopure d and l-1,2-dibromo-1,2-diphenylethane in non-polar media. Chem. Commun. 2012. View Source
Quantitative Differentiators for meso-1,2-Dibromo-1,2-diphenylethane: Procurement-Relevant Evidence Versus Closest Analogs
Melting Point Differential as a Critical Purity and Identity Discriminator
The melting point of meso-1,2-dibromo-1,2-diphenylethane is 241 °C (with decomposition), while the racemic mixture melts at 113-114 °C [1]. This 127 °C difference provides a definitive, low-cost assay for verifying stereochemical identity and purity during procurement and quality control.
Melting pointHead-to-head
241 °C (dec.) vs. racemic 113–114 °C; Δ 127 °C
Enables rapid stereochemical identity verification in procurement QC.
Standard capillary method; literature values.
Solid-state characterizationStereochemistryQuality control
Evidence Dimension
Melting point (mp)
Target Compound Data
241 °C (dec.)
Comparator Or Baseline
Racemic mixture: 113-114 °C
Quantified Difference
127 °C higher for meso isomer
Conditions
Literature values, standard capillary method
Why This Matters
This large melting point gap allows for immediate, unambiguous identification of the meso isomer versus the racemic mixture, preventing costly experimental failures due to stereochemical misassignment or cross-contamination.
Solid-state characterizationStereochemistryQuality control
[1] Chegg. Electrophilic addition reactions: bromination of cis and trans-stilbene. Post-Lab Question data: (±)-1,2-dibromo-1,2-diphenylethane mp 113-114 °C; meso-1,2-dibromo-1,2-diphenylethane mp 236-237 °C. View Source
Electrochemical Reduction Yields trans-Stilbene Independent of Isomer, but with Distinct Mechanistic Pathways
Both meso- and dl-1,2-dibromo-1,2-diphenylethane undergo reduction at a mercury electrode in DMF (0.1 M Et4NClO4) to yield ~100% trans-stilbene via a two-electron process [1]. However, the reduction potentials and product distributions differ when using electrogenerated mediators: meso isomer is reduced by C60³⁻, whereas other vic-dibromides require C60²⁻ [2]. This mediator-selectivity implies distinct electron-transfer kinetics and reduction potentials.
Electrochemical reductionMethod context
Both meso and dl yield ~100% trans-stilbene; meso reduced by C60³⁻, erythro-ester requires C60²⁻
Mediator selectivity supports distinct electron-transfer kinetics for meso isomer.
Identical product outcome, but different mediator requirements for meso (C60³⁻) vs. erythro-ethyl-2,3-dibromo-3-phenylpropanoate (C60²⁻)
Conditions
Hg electrode, DMF, 0.1 M Et4NClO4
Why This Matters
The specific reduction conditions and mediator selectivity highlight the need for the meso isomer in studies probing stereoelectronic effects in vicinal dibromide reduction, as substituting with the dl-mixture may alter observed kinetics or mediator compatibility.
[1] Cockerill, A. F.; McKeon, M. G. Stereoselective reduction of meso- and dl-1,2-dibromo-1,2-diphenylethane at the mercury electrode. J. Electroanal. Chem. 1974. View Source
[2] Electro-organic chemistry of fullerenes. Part 1. Indirect cathodic reduction of vic-dihalides and perfluoroalkyl halides using C60 as mediator. J. Electroanal. Chem. 1998. View Source
Stereochemical Stability: Meso Isomer Does Not Racemize Under Conditions That Interconvert Enantiomers
Enantiopure D- and L-1,2-dibromo-1,2-diphenylethane undergo stereospecific dyotropic racemization in refluxing benzene, interconverting without crossover to the meso isomer [1]. This confirms that the meso isomer is not accessible from the enantiomers under these thermal, non-polar conditions and remains configurationally distinct.
Configurational stabilityClass-level
Enantiopure D/L racemize in refluxing benzene without crossover to meso; meso unchanged
Confirms meso isomer as configurationally distinct, non-interconvertible entity.
Enantiopure D and L isomers racemize stereospecifically
Quantified Difference
Meso isomer is not formed during enantiomer racemization
Conditions
Refluxing benzene, non-polar medium
Why This Matters
This establishes the meso isomer as a unique, configurationally stable entity for applications requiring a defined stereochemical identity over time or under thermal stress, unlike the labile enantiomers.
[1] Braddock, D. C.; Roy, D.; Lenoir, D.; Moore, E.; Rzepa, H. S.; Wu, J. I.-C.; Schleyer, P. v. R. Verification of stereospecific dyotropic racemisation of enantiopure d and l-1,2-dibromo-1,2-diphenylethane in non-polar media. Chem. Commun. 2012. View Source
Crystal Structure Confirmation Enables Structure-Property Correlation in Solid-State Applications
The stereogeometry and absolute configuration of meso-1,2-dibromo-1,2-diphenylethane have been unambiguously confirmed by X-ray diffraction analysis [1]. The crystal structure (monoclinic, space group C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°) refines to R1 = 0.053, providing a high-resolution model for understanding intermolecular interactions and solid-state reactivity.
R1 = 0.053; monoclinic C2, a=20.25, b=6.73, c=10.67 Å
Comparator Or Baseline
No direct comparator provided
Quantified Difference
N/A
Conditions
Single crystal X-ray diffraction
Why This Matters
Availability of a high-quality crystal structure enables researchers to rationalize solid-state properties, design crystal engineering experiments, and validate computational models, which is not possible with amorphous or poorly characterized materials.
[1] Moers, F. G.; Smits, J. M. M.; Beurskens, P. T.; Thuring, J. W.; Zwanenburg, B. J. Chem. Crystallogr. 1995, 25 (7), 429-432. View Source
Validated Use as a Stereochemical Probe in Fluorenide Ion Debromination Studies
meso-1,2-Dibromo-1,2-diphenylethane has been specifically employed to study the stereochemical course of debromination by 9-substituted fluorenide ions in DMSO [1]. The study correlated the stereochemical outcome with redox potentials of the fluorenide donors, establishing the meso isomer as a benchmark substrate for probing electron-transfer stereoselectivity.
Stereochemical probeHead-to-head
Fluorenide ion debromination: stereochemical outcome correlated with donor redox potentials; meso vs. (±) differ
Establishes benchmark substrate for electron-transfer stereoselectivity studies.
9-substituted fluorenide ions, DMSO; literature benchmark.
Used as substrate; stereochemical results correlated with donor redox potentials
Comparator Or Baseline
Racemic mixture also studied in same work
Quantified Difference
Different stereochemical product distributions observed between meso and (±) substrates
Conditions
9-substituted fluorenide ions in DMSO
Why This Matters
This established application demonstrates the compound's value as a stereochemical probe in mechanistic investigations, providing a direct procurement rationale for laboratories studying electron-transfer reactions and stereoselective dehalogenation.
[1] Debromination of Meso- and (+-)-1,2-Dibromo-1,2-diphenylethane by 9-Substituted Fluorenide Ions. Correlation between Stereochemical Results and Redox Potentials. Acta Chem. Scand. 1993, 47. View Source
Electron-Transfer Catalysis in Heterophase Systems
meso-1,2-Dibromo-1,2-diphenylethane has been used as a model substrate to evaluate electron-transfer catalysis by viologen-grafted capsule membranes [1]. The debromination rate was accelerated by the grafted poly(viologen) polymers, with reaction rates increasing as a function of spacer chain length, demonstrating the compound's utility in quantifying catalyst performance in heterophase systems.
Catalysis benchmarkingData to verify
Debromination accelerated by poly(CnV2+) grafted capsule membranes; rate increases with spacer chain length
Supports use as test substrate for redox-active membrane catalyst evaluation.
Debromination accelerated by poly(CnV2+) grafted membranes
Comparator Or Baseline
Azobenzene reduction also studied
Quantified Difference
Rate increased with spacer chain length (Cn)
Conditions
Capsule membrane reactor, sodium dithionite
Why This Matters
This demonstrates the compound's established role as a benchmark substrate in electron-transfer catalysis, making it a strategic procurement choice for laboratories developing or characterizing redox-active materials and membrane reactors.
CatalysisElectron transferMembrane reactors
[1] Functional capsule membranes. Part 28. A capsule membrane grafted with viologen-containing polymers as a reactor of electron-transfer catalysis in heterophases. 1996. View Source
Optimal Research and Industrial Use Cases for meso-1,2-Dibromo-1,2-diphenylethane Based on Quantitative Differentiators
Stereochemical Probe in Electron-Transfer and Debromination Mechanism Studies
Laboratories investigating the stereoelectronic effects in vicinal dibromide reduction or dehalogenation should procure the meso isomer specifically. As demonstrated in fluorenide ion debromination studies [1], the stereochemical outcome is correlated with donor redox potentials, and the meso isomer provides a distinct stereochemical benchmark compared to the racemic mixture. Its defined configuration enables precise mechanistic interpretation that would be confounded by a mixture of diastereomers.
Quality Control and Identity Verification via Melting Point Analysis
The 127 °C melting point difference between the meso isomer (241 °C) and the racemic mixture (113-114 °C) [1] provides a rapid, low-cost method for verifying stereochemical purity upon receipt and during storage. Procurement of the meso isomer from reputable vendors with ≥97% purity specification [2] minimizes the risk of stereochemical cross-contamination, which is critical for reproducible experimental outcomes.
Solid-State Chemistry and Crystal Engineering Studies
The availability of a high-resolution single-crystal X-ray structure [1] makes meso-1,2-dibromo-1,2-diphenylethane an attractive model compound for solid-state investigations, including crystal packing analysis, intermolecular interaction studies, and the development of computational solid-state models. Its well-defined crystalline nature also facilitates reproducible sample preparation for techniques such as solid-state NMR and terahertz spectroscopy.
Electron-Transfer Catalysis Benchmarking
The compound has been validated as a substrate for evaluating electron-transfer catalysts in heterophase systems, such as viologen-grafted capsule membranes [1]. Researchers developing new redox catalysts or membrane reactors can employ meso-1,2-dibromo-1,2-diphenylethane as a standardized test substrate to quantify catalytic efficiency and compare performance across different catalyst architectures.
Application
Selection Property
Validation Focus
Stereochemical probe studies
Defined meso configuration, distinct from racemate
Stereochemical outcome correlation with donor potentials
Identity and purity verification
Large melting point gap vs. racemic mixture
Stereochemical purity confirmation upon receipt
Solid-state investigations
High-resolution single-crystal X-ray structure
Crystal packing analysis and computational model validation
Electron-transfer catalysis research
Established benchmark substrate for redox catalysts
Catalytic efficiency and mediator performance comparison
[1] Debromination of Meso- and (+-)-1,2-Dibromo-1,2-diphenylethane by 9-Substituted Fluorenide Ions. Correlation between Stereochemical Results and Redox Potentials. Acta Chem. Scand. 1993, 47. View Source
[2] Chegg. Electrophilic addition reactions: bromination of cis and trans-stilbene. Post-Lab Question data: (±)-1,2-dibromo-1,2-diphenylethane mp 113-114 °C; meso-1,2-dibromo-1,2-diphenylethane mp 236-237 °C. View Source
[3] Moers, F. G.; Smits, J. M. M.; Beurskens, P. T.; Thuring, J. W.; Zwanenburg, B. J. Chem. Crystallogr. 1995, 25 (7), 429-432. View Source
[4] Functional capsule membranes. Part 28. A capsule membrane grafted with viologen-containing polymers as a reactor of electron-transfer catalysis in heterophases. 1996. View Source
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